

In-Depth Technical Guide: The Molecular Weight of m-PEG24-DSPE

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Compound of Interest

Compound Name: *m*-PEG24-DSPE

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A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight determination for methoxy-polyethylene glycol (24 units)-distearoylphosphatidylethanolamine (**m-PEG24-DSPE**), a critical component in advanced drug delivery systems. The precise molecular weight is essential for accurate formulation, dosage calculations, and regulatory submissions.

Executive Summary

The calculated molecular weight of **m-PEG24-DSPE** is approximately 1847.4 g/mol . This value is derived from the summation of the molecular weights of its constituent parts, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and a monodisperse methoxy-polyethylene glycol with 24 repeating ethylene glycol units (m-PEG24), accounting for the formation of a stable amide bond that links the two moieties.

Quantitative Data Summary

For clarity and ease of comparison, the molecular weights of the components and the final conjugate are presented in the table below.

Component	Chemical Formula	Molecular Weight (g/mol)	Source
DSPE	C41H82NO8P	748.07	[1][2]
m-PEG24-Acid	C50H100O26	1117.3	[3][4]
Water (H ₂ O)	H ₂ O	18.015	
m-PEG24-DSPE (Calculated)	C91H180NO33P	1847.4	

Methodology for Molecular Weight Calculation

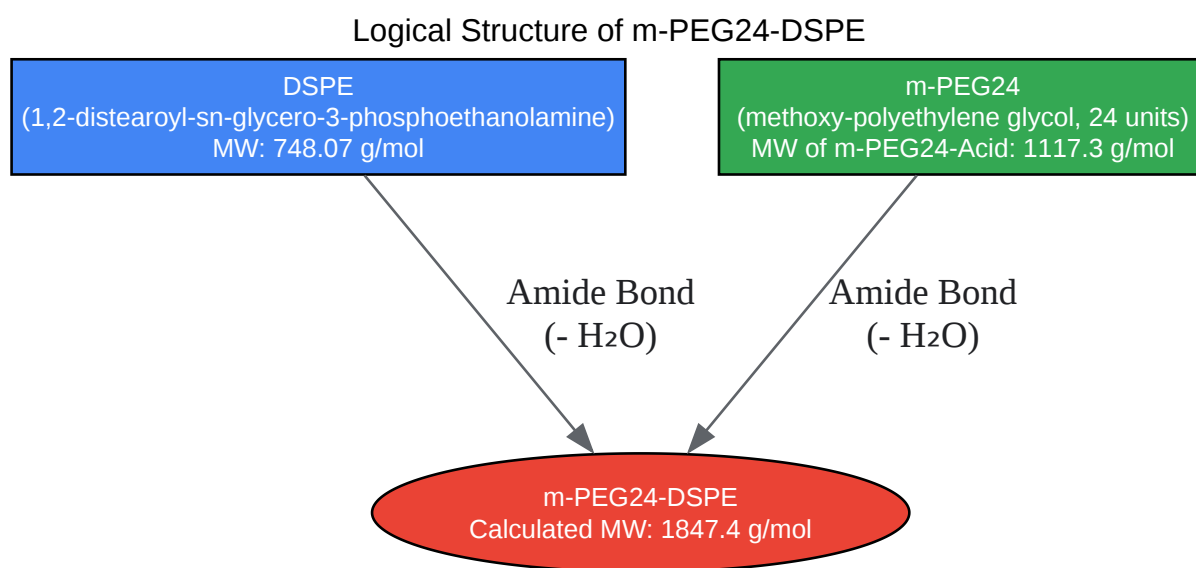
The final molecular weight of **m-PEG24-DSPE** is determined by the following protocol:

- Establish the Molecular Weight of DSPE: The molecular weight of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is consistently reported as approximately 748.07 g/mol . Its chemical formula is C41H82NO8P.
- Establish the Molecular Weight of the m-PEG24 Moiety: The m-PEG24 component is a monodisperse polyethylene glycol chain with 24 ethylene glycol units, terminated with a methoxy group at one end and a functional group for conjugation at the other. For the purpose of forming a stable conjugate with DSPE, an m-PEG24-acid derivative is commonly utilized. The molecular weight of m-PEG24-acid is 1117.3 g/mol with a chemical formula of C50H100O26.
- Account for the Conjugation Reaction: The linkage of the m-PEG24-acid to the primary amine of DSPE typically proceeds via an amidation reaction. This reaction forms a stable amide bond and results in the elimination of one molecule of water (H₂O).
- Calculate the Final Molecular Weight:
 - Sum the molecular weights of the reactants: 1117.3 g/mol (m-PEG24-acid) + 748.07 g/mol (DSPE) = 1865.37 g/mol .
 - Subtract the molecular weight of the eliminated water molecule: 1865.37 g/mol - 18.015 g/mol = 1847.355 g/mol .

- The resulting molecular weight of **m-PEG24-DSPE** is therefore approximately 1847.4 g/mol .

Visualization of the Molecular Structure

The logical relationship between the constituent molecules forming **m-PEG24-DSPE** is depicted in the following diagram.



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Caption: Molecular components and linkage of **m-PEG24-DSPE**.

Experimental Protocols

The synthesis of **m-PEG24-DSPE** generally involves the reaction of an activated m-PEG24 derivative with DSPE. A common method is the carbodiimide-mediated coupling of m-PEG24-carboxylic acid with the primary amine of DSPE.

Key Experimental Steps:

- **Activation of m-PEG24-Carboxylic Acid:** The carboxylic acid terminus of m-PEG24 is activated, often using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a more reactive NHS ester.

- **Conjugation to DSPE:** The activated m-PEG24-NHS ester is then reacted with DSPE in an appropriate aprotic solvent. The primary amine group of the ethanolamine moiety of DSPE acts as a nucleophile, attacking the activated carbonyl of the PEG-NHS ester to form a stable amide linkage.
- **Purification:** The resulting **m-PEG24-DSPE** conjugate is purified from byproducts and unreacted starting materials using techniques such as dialysis or size-exclusion chromatography.

The successful conjugation can be confirmed by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, to verify the formation of the amide bond and the final molecular weight.

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References

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